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Compound of Interest

Compound Name: 142I5

Cat. No.: B14915807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Lysine-covalent Inhibitor of

Apoptosis Protein (IAP) antagonist, 142I5, with other prominent IAP inhibitors. We delve into

the mechanistic details of 142I5-induced cell death, supported by experimental data and

detailed protocols for key assays, to offer an objective evaluation of its potential in cancer

therapy.

Mechanism of Action: 142I5 and the Intrinsic
Apoptosis Pathway
142I5 is a potent and selective covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein

(ML-IAP), a member of the IAP family.[1][2] IAPs are key negative regulators of apoptosis, or

programmed cell death. ML-IAP, like other IAPs, can bind to and inhibit caspases, the key

executioner enzymes of apoptosis. However, a primary mechanism of ML-IAP's anti-apoptotic

effect is the sequestration of the Second Mitochondria-derived Activator of Caspases

(SMAC/DIABLO).

Under normal conditions, upon receiving an apoptotic stimulus, SMAC is released from the

mitochondria into the cytoplasm. SMAC then binds to IAPs, including X-linked IAP (XIAP),

preventing them from inhibiting caspases (primarily caspase-9 and the executioner caspases-3

and -7). This allows the apoptotic cascade to proceed. ML-IAP interferes with this process by

binding to and sequestering SMAC, thus protecting cancer cells from apoptosis.
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142I5 covalently binds to a specific lysine residue (Lys135) on ML-IAP, inhibiting its function.[1]

This inhibition disrupts the ML-IAP/SMAC complex, leading to the release of SMAC. The

liberated SMAC is then free to antagonize XIAP, unleashing caspase activity and triggering the

intrinsic pathway of apoptosis, ultimately leading to cancer cell death.

Figure 1. Signaling pathway of 142I5-induced apoptosis.

Comparative Analysis of IAP Inhibitors
While 142I5 shows high potency for ML-IAP, several other IAP inhibitors, broadly known as

SMAC mimetics, have been developed. These compounds are designed to mimic the N-

terminal AVPI motif of endogenous SMAC, enabling them to bind to and antagonize various

IAP proteins. A direct head-to-head comparison of 142I5 with these alternatives in identical

experimental settings is not yet available in the literature. The following table summarizes the

available data for key IAP inhibitors to provide a comparative overview.
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Compound Target IAP(s)

Binding

Affinity/Potency

(IC50/Ki)

Mechanism of

Action

Clinical

Development

Status

142I5 ML-IAP
IC50: 11 nM (for

ML-IAP)[2]

Covalent inhibitor

of ML-IAP,

leading to SMAC

release and

subsequent

apoptosis.[1]

Preclinical

Birinapant

(TL32711)

cIAP1, cIAP2,

XIAP

Kd: <1 nM

(cIAP1), 45 nM

(XIAP)

Bivalent SMAC

mimetic; induces

degradation of

cIAPs and

inhibits XIAP,

promoting TNFα-

dependent

apoptosis.

Phase II Clinical

Trials

LCL161
Pan-IAP (cIAP1,

cIAP2, XIAP)

Similar affinity for

XIAP, cIAP1, and

cIAP2.

Monovalent

SMAC mimetic;

induces

degradation of

cIAPs and

activates the

non-canonical

NF-κB pathway.

Phase II Clinical

Trials[1]

GDC-0152

Pan-IAP (XIAP,

cIAP1, cIAP2,

ML-IAP)

Ki: 28 nM (XIAP),

17 nM (cIAP1),

43 nM (cIAP2),

14 nM (ML-IAP)

Potent

antagonist of

multiple IAPs,

leading to

caspase

activation and

apoptosis.

Phase I Clinical

Trials

Experimental Protocols
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To facilitate the investigation and validation of 142I5 and other IAP inhibitors, this section

provides detailed protocols for essential in vitro assays.

Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability.

Cell Viability Assay Workflow

Seed cells in a
96-well plate

Treat cells with
142I5 or alternative

(various concentrations)

Incubate for
24-72 hours Add MTT reagent Incubate for

2-4 hours
Add solubilization

solution
Measure absorbance

at 570 nm Calculate IC50 values

Click to download full resolution via product page

Figure 2. Workflow for the MTT cell viability assay.

Materials:

96-well plates

Cell culture medium

142I5 and other test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Protocol:
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Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and

allow them to adhere overnight.

Treat the cells with a serial dilution of 142I5 or other IAP inhibitors for the desired time period

(e.g., 24, 48, or 72 hours). Include a vehicle control.

Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at

37°C.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an

early marker of apoptosis.

Materials:

6-well plates

Cell culture medium

142I5 and other test compounds

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Protocol:
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Seed cells in 6-well plates and treat with the desired concentrations of 142I5 or other IAP

inhibitors for the specified time.

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Incubate the cells for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each sample.

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both

Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late

apoptotic/necrotic cells will be positive for both.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspase-3 and -7, the key executioner

caspases in apoptosis.

Caspase-Glo® 3/7 Assay Workflow

Seed cells in a
white-walled
96-well plate

Treat cells with
142I5 or alternative

Incubate for
desired time

Add Caspase-Glo® 3/7
Reagent

Incubate at RT
for 1-2 hours Measure luminescence Quantify caspase

activity

Click to download full resolution via product page

Figure 3. Workflow for the Caspase-Glo® 3/7 assay.

Materials:

White-walled 96-well plates
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Cell culture medium

142I5 and other test compounds

Caspase-Glo® 3/7 Assay System (Promega)

Luminometer

Protocol:

Seed cells in a white-walled 96-well plate and treat with the test compounds as described for

the cell viability assay.

After the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

Mix the contents on a plate shaker for 30 seconds to 2 minutes.

Incubate the plate at room temperature for 1 to 2 hours.

Measure the luminescence using a luminometer. The luminescent signal is proportional to

the amount of caspase-3/7 activity.

Western Blot Analysis of Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and

PARP (Poly (ADP-ribose) polymerase).

Materials:

Cell culture dishes

142I5 and other test compounds

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes

Transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Treat cells with 142I5 or other IAP inhibitors.

Lyse the cells and quantify the protein concentration.

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of

apoptosis.

Figure 4. Representative diagram of Western blot analysis.

Conclusion
142I5 represents a novel and potent tool for investigating the role of ML-IAP in cancer cell

survival. Its unique covalent mechanism of action and high selectivity for ML-IAP distinguish it

from other pan-IAP inhibitors. While direct comparative studies are needed to fully elucidate its
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therapeutic potential relative to other SMAC mimetics, the available data suggest that 142I5-

induced cell death proceeds through the canonical intrinsic apoptotic pathway by liberating

SMAC to antagonize XIAP-mediated caspase inhibition. The experimental protocols provided in

this guide offer a robust framework for researchers to further explore the efficacy and

mechanism of 142I5 and other IAP antagonists in various cancer models. Future studies

should focus on head-to-head comparisons in relevant cancer cell lines and in vivo models to

establish a clearer picture of the therapeutic window and potential advantages of targeting ML-

IAP with covalent inhibitors like 142I5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b14915807?utm_src=pdf-body
https://www.benchchem.com/product/b14915807?utm_src=pdf-body
https://www.benchchem.com/product/b14915807?utm_src=pdf-body
https://www.benchchem.com/product/b14915807?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2076-3417/11/1/335
https://www.promega.jp/resources/protocols/technical-bulletins/101/caspase-glo-37-assay-protocol/
https://www.benchchem.com/product/b14915807#confirming-the-mechanism-of-142i5-induced-cell-death
https://www.benchchem.com/product/b14915807#confirming-the-mechanism-of-142i5-induced-cell-death
https://www.benchchem.com/product/b14915807#confirming-the-mechanism-of-142i5-induced-cell-death
https://www.benchchem.com/product/b14915807#confirming-the-mechanism-of-142i5-induced-cell-death
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14915807?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14915807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14915807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

